Physicochemical Differentiation
Relative to the unsubstituted parent O-benzylhydroxylamine, the target compound exhibits a higher computed lipophilicity (XLogP3 = 1.4 vs. 1.2), a larger topological polar surface area (44.5 Ų vs. 35.3 Ų), and an additional hydrogen-bond acceptor atom (3 vs. 2) [1][2]. These differences are quantitatively derived from PubChem's computed descriptors and reflect the impact of the 5-chloro and 2-methoxy substituents on the molecule's overall electronic and steric profile [1][2].
| Evidence Dimension | Physicochemical descriptors (MW, LogP, TPSA, HBA) |
|---|---|
| Target Compound Data | MW 187.62 g/mol; XLogP3 1.4; TPSA 44.5 Ų; HBA 3 |
| Comparator Or Baseline | O-Benzylhydroxylamine: MW 123.15 g/mol; XLogP3 1.2; TPSA 35.3 Ų; HBA 2 |
| Quantified Difference | MW +64.47 g/mol; ΔLogP +0.2; ΔTPSA +9.2 Ų; ΔHBA +1 |
| Conditions | Computed properties using Cactvs/XLogP3 algorithms; in silico analysis [1][2] |
Why This Matters
Procurement decisions for compounds intended for cell-based assays or in vivo studies must consider lipophilicity and TPSA as key determinants of passive membrane diffusion and bioavailability; the 0.2 log unit increase in XLogP3 and 9.2 Ų increase in TPSA may significantly alter cellular uptake kinetics relative to the unsubstituted analog.
- [1] PubChem. (2026). o-(5-Chloro-2-methoxybenzyl)hydroxylamine (Compound Summary). CID 20396960. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). O-Benzylhydroxylamine (Compound Summary). CID 102313. National Center for Biotechnology Information. View Source
